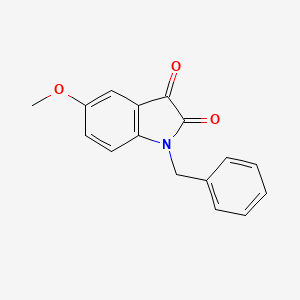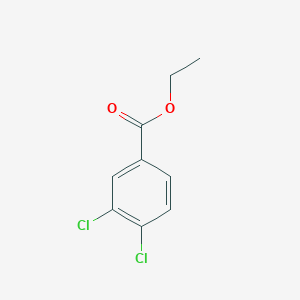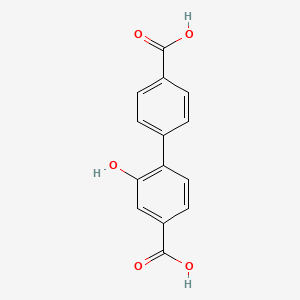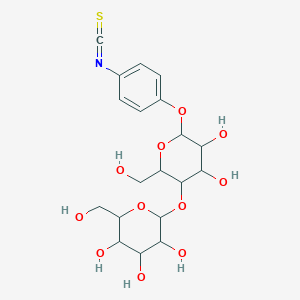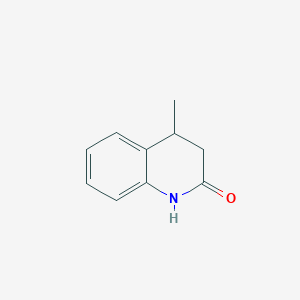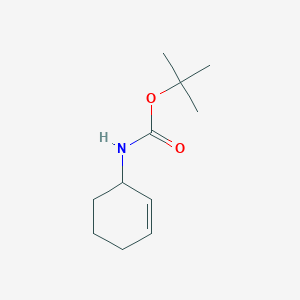
tert-Butyl cyclohex-2-en-1-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl cyclohex-2-en-1-ylcarbamate” is a chemical compound with the CAS Number: 91230-16-9 . The IUPAC name for this compound is tert-butyl 2-cyclohexen-1-ylcarbamate . It has a molecular weight of 197.28 .
Molecular Structure Analysis
The InChI code for “tert-Butyl cyclohex-2-en-1-ylcarbamate” is 1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.28 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Supramolecular Chemistry
Application Summary
In supramolecular chemistry, tert-Butyl cyclohex-2-en-1-ylcarbamate is utilized to modulate the self-assembly behavior of organic molecules on surfaces. The presence of tert-butyl groups can significantly influence the formation of nanostructures.
Experimental Methods
The compound is applied to surfaces and subjected to controlled thermal annealing to remove tert-butyl groups in a stepwise manner. High-resolution scanning tunneling microscopy is used to visualize the resulting supramolecular nanostructures.
Results
The removal of tert-butyl groups leads to the evolution of various supramolecular structures, from grid-like to honeycomb networks and one-dimensional chains. The study provides insights into the construction of stable, long-range ordered nanostructures .
Nanotechnology
Application Summary
In nanotechnology, tert-Butyl cyclohex-2-en-1-ylcarbamate’s ability to affect molecular adsorption behavior is explored for constructing functional molecular devices and stable nanostructures.
Experimental Methods
The compound is integrated into molecular systems on surfaces. Its impact on molecular adsorption and desorption is studied to understand how it can be exploited to create desired nanostructures.
Results
The addition or removal of tert-butyl groups alters the assembly evolution, affecting the stability and order of the nanostructures. This has potential applications in the development of molecular devices .
Polymer Chemistry
Application Summary
In polymer chemistry, tert-Butyl cyclohex-2-en-1-ylcarbamate is investigated for its role in creating new polymeric materials, particularly those with side-chain modifications for enhanced properties.
Experimental Methods
The compound is reacted with various dianhydrides to form poly(amic acids) with different properties. The reactions are monitored, and the resulting polymers are tested for their mechanical and thermal properties.
Results
The polymers derived show varied characteristics based on the dianhydrides used. The study contributes to the development of polymers with specific functionalities and improved performance .
Propriétés
IUPAC Name |
tert-butyl N-cyclohex-2-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWAWPWEGILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434132 | |
| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyclohex-2-en-1-ylcarbamate | |
CAS RN |
91230-16-9 | |
| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



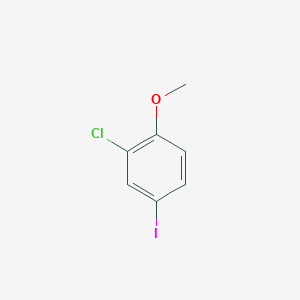
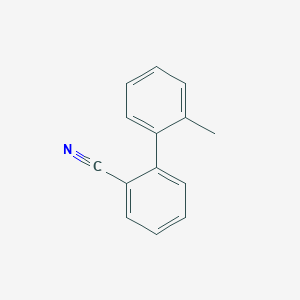
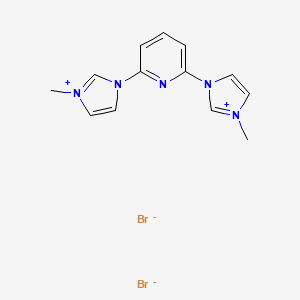
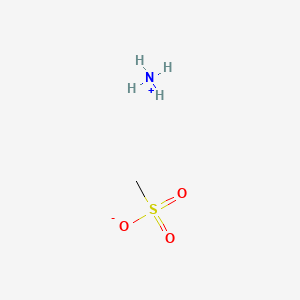
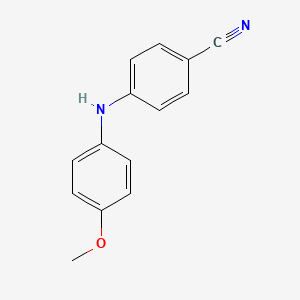
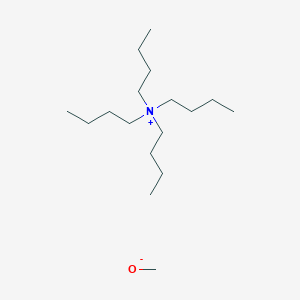
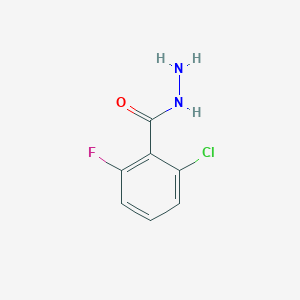
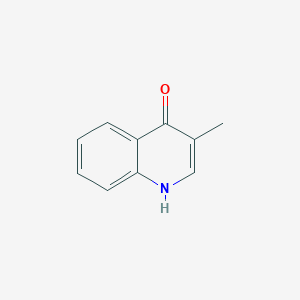
![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)
